molecular formula C10H19NO2 B3250706 tert-butyl (E,3R)-3-aminohex-4-enoate CAS No. 204587-89-3

tert-butyl (E,3R)-3-aminohex-4-enoate

Cat. No.: B3250706
CAS No.: 204587-89-3
M. Wt: 185.26 g/mol
InChI Key: LHUYXHJTMVKEOM-GJIOHYHPSA-N
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Description

tert-Butyl (E,3R)-3-aminohex-4-enoate is an organic compound that features a tert-butyl ester group, an amino group, and a hex-4-enoate backbone

Preparation Methods

The synthesis of tert-butyl (E,3R)-3-aminohex-4-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as hex-4-enoic acid and tert-butylamine.

    Esterification: The hex-4-enoic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl hex-4-enoate.

    Amination: The tert-butyl hex-4-enoate is then subjected to amination using tert-butylamine under suitable reaction conditions to introduce the amino group at the 3-position.

Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

tert-Butyl (E,3R)-3-aminohex-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

tert-Butyl (E,3R)-3-aminohex-4-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (E,3R)-3-aminohex-4-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites, while the ester group can participate in hydrophobic interactions. These interactions influence the compound’s biological activity and efficacy .

Comparison with Similar Compounds

tert-Butyl (E,3R)-3-aminohex-4-enoate can be compared with similar compounds such as:

    tert-Butyl (E,3R)-3-aminohexanoate: Lacks the double bond present in hex-4-enoate.

    tert-Butyl (E,3R)-3-aminohex-2-enoate: Has a double bond at a different position.

    tert-Butyl (E,3R)-3-aminohex-4-ynoate: Contains a triple bond instead of a double bond.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and interaction profiles compared to its analogs .

Properties

IUPAC Name

tert-butyl (E,3R)-3-aminohex-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-6-8(11)7-9(12)13-10(2,3)4/h5-6,8H,7,11H2,1-4H3/b6-5+/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYXHJTMVKEOM-GJIOHYHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H](CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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